1,3-Bis(chlorodimethylsilyl)propane
Overview
Description
1,3-Bis(chlorodimethylsilyl)propane is an organic compound with the molecular formula C7H18Cl2Si2 . It is a transparent liquid and belongs to the category of Halosilane .
Synthesis Analysis
The synthesis of this compound involves Chlorodimethylsilane (3.8 mL, 34 mmol) and five droplets of Karstedt’s catalyst (1% in toluene) being added to allylchlorodimethylsilane (3.9 mL, 26 mmol) at 60 °C . After the pale yellow mixture was refluxed for 2 h, all volatile compounds were removed in vacuo . The brownish residue was condensed (20 °C, 310-3 mbar) and 1,3-bis (chlorodimethylsilyl)propane was obtained as a colorless liquid . The yield was 5.22 g (88%) .Molecular Structure Analysis
The molecular structure of this compound contains a total of 28 bonds . There are 10 non-H bonds and 4 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a boiling point of 94ºC at 19mm pressure . It has a density of 1.024 g/cm³ . The refractive index at 20˚C is 1.4647 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1,3-Bis(chlorodimethylsilyl)propane is used in synthesizing heterocyclic silicon-nitrogen compounds. For example, M. Hong (1981) described its use in preparing six-membered heterocyclic silicon-nitrogen compounds through its reaction with ammonia or methylamine, highlighting the influence of reactant structures on the yields of the ammonolysis products (Hong, 1981).
Molecular Structure and Vibrational Spectra Analysis
Y. Erdoğdu, M. Güllüoǧlu, and S. Yurdakul (2008) conducted a detailed study on the molecular structure and vibrational spectra of 1,3-bis(4-piperidyl)propane, providing insights into its geometric configuration and vibrational properties through density functional methods (Erdoğdu et al., 2008).
Polymer Chemistry
In polymer chemistry, this compound is used as a monomer for creating novel polymers. J. Nishimura et al. (1981) explored its polymerization, examining the structures of the resulting polymers through spectroscopic methods. This research demonstrates its potential in developing new materials with unique properties (Nishimura et al., 1981).
Development of New Ligands
A. M. Schuitema et al. (2001) investigated 1,3-bis(pyrazol-1′-yl)propane and its derivatives, revealing their ability to form uncommon eight-atom chelate rings with metal ions. This research is vital in the field of inorganic chemistry for developing new ligands and understanding their interactions with metal ions (Schuitema et al., 2001).
Creation of Novel Organic Compounds
K. Andrianov et al. (1967) demonstrated the versatility of this compound in creating novel silicon-containing heterocyclic rings. Their research focused on its reactions with alcohols and subsequent hydrolysis, leading to the formation of tricyclic carbocyclosiloxanes (Andrianov et al., 1967).
Quantum Chemistry Studies
Research on the quantum chemistry of related compounds, such as the study by Peng Yong-l (2014) on 1,3-dibromo-2,2-bis(bromomethyl)propane, provides valuable insights into the molecular structure and reactivity of such compounds. This research is essential for understanding the behavior of this compound at a quantum level (Yong-l, 2014).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
It is known to be a potentially useful silylating agent for diols and related systems .
Mode of Action
As a silylating agent, it is likely to interact with its targets by replacing the hydrogen atoms in hydroxyl groups with silyl groups .
Biochemical Pathways
As a silylating agent, it may influence the reactivity and stability of compounds in various biochemical pathways .
Result of Action
As a silylating agent, it may modify the chemical structure of its targets, potentially altering their properties and functions .
Action Environment
It is known that hydrogen chloride may be formed by its reaction with water and moisture in air .
Biochemical Analysis
Biochemical Properties
It is known to be a potentially useful silylating agent for diols and related systems . This suggests that it may interact with enzymes, proteins, and other biomolecules that have diol groups or similar functional groups. The nature of these interactions would likely involve the formation of silyl ethers, which can protect the diol groups during chemical reactions .
Molecular Mechanism
As a silylating agent, it likely exerts its effects at the molecular level by reacting with diol groups or similar functional groups on biomolecules, forming silyl ethers . This can change the reactivity of these biomolecules and potentially influence enzyme activity, gene expression, and other molecular processes.
Temporal Effects in Laboratory Settings
Bis-silanes like 1,3-Bis(chlorodimethylsilyl)propane are known to enhance hydrolytic stability, which can increase product shelf life . This suggests that the compound may have good stability and slow degradation over time.
Metabolic Pathways
Given its role as a silylating agent, it may interact with enzymes or cofactors involved in the metabolism of diols and related compounds .
Properties
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPEWPGZBASNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503576 | |
Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-06-9 | |
Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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